Urease Inhibition Potency: (2-Hydroxyphenyl)urea Demonstrates a 32.4-Fold Increase in Activity Compared to Hydroxyurea
In a direct head-to-head in vitro comparison of arylmethylene hydrazine derivatives, the compound bearing a 2-hydroxyphenyl substituent (compound 7b) exhibited an IC50 of 3.09 ± 0.13 µM against urease. This is a marked improvement over the standard inhibitor hydroxyurea, which showed an IC50 of 100 ± 0.15 µM [1]. Furthermore, the 2-hydroxyphenyl derivative was more potent than the unsubstituted phenyl analog (compound 7a, IC50 = 4.43 ± 0.21 µM) and the 3-bromophenyl analog (compound 7g, IC50 = 3.62 ± 0.19 µM) [1].
| Evidence Dimension | Urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.09 ± 0.13 µM |
| Comparator Or Baseline | Hydroxyurea (100 ± 0.15 µM); Phenyl analog (4.43 ± 0.21 µM); 3-Bromophenyl analog (3.62 ± 0.19 µM) |
| Quantified Difference | 32.4-fold more potent than hydroxyurea; 1.43-fold more potent than phenyl analog; 1.17-fold more potent than 3-bromophenyl analog |
| Conditions | In vitro urease inhibition assay using jack bean urease. |
Why This Matters
For researchers developing novel urease inhibitors for therapeutic applications (e.g., against H. pylori), (2-Hydroxyphenyl)urea offers a superior starting point compared to both the simple hydroxyurea scaffold and other substituted phenyl analogs, potentially leading to more effective drug candidates.
- [1] Pedrood, K., et al. (2021). Arylmethylene hydrazine derivatives containing 1,3-dimethylbarbituric moiety as novel urease inhibitors. Scientific Reports, 11, 10607. View Source
